molecular formula C23H29N3O3 B2771296 N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034360-20-6

N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2771296
CAS No.: 2034360-20-6
M. Wt: 395.503
InChI Key: MGAFSEYMAMOFKS-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Nicotinamide Derivative Formation: The nicotinamide moiety is introduced through a coupling reaction between the benzylpiperidine intermediate and a nicotinic acid derivative.

    Tetrahydrofuran-2-yl Methoxy Group Addition:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders like Alzheimer’s disease and metabolic conditions such as diabetes.

    Industry: Potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets:

    Neurological Effects: It may modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism.

    Metabolic Effects: It could influence metabolic pathways by interacting with enzymes or receptors involved in glucose and lipid metabolism.

Comparison with Similar Compounds

    N-(1-Benzylpiperidin-4-yl)-nicotinamide: Lacks the tetrahydrofuran-2-yl methoxy group, which may affect its pharmacokinetic properties.

    N-(1-Benzylpiperidin-4-yl)-6-methoxynicotinamide: Contains a methoxy group instead of the tetrahydrofuran-2-yl methoxy group, potentially altering its biological activity.

Uniqueness: N-(1-Benzylpiperidin-4-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of the tetrahydrofuran-2-yl methoxy group, which may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-23(19-8-9-22(24-15-19)29-17-21-7-4-14-28-21)25-20-10-12-26(13-11-20)16-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,20-21H,4,7,10-14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAFSEYMAMOFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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